molecular formula C7H16ClNO2 B13903326 cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride

cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride

Cat. No.: B13903326
M. Wt: 181.66 g/mol
InChI Key: XQYAVFOEPKQNSE-UOERWJHTSA-N
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Description

cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring substituted with an ethoxy group and an amine group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride typically involves the reaction of tetrahydropyran derivatives with ethoxy and amine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ethoxy group may also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

    4-Aminomethyltetrahydropyran: Similar structure but lacks the ethoxy group.

    Tetrahydropyran-4-yl methylamine: Similar structure but with different substituents.

Uniqueness: cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride is unique due to its specific combination of ethoxy and amine groups on the tetrahydropyran ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(3S,4S)-3-ethoxyoxan-4-amine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-2-10-7-5-9-4-3-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

XQYAVFOEPKQNSE-UOERWJHTSA-N

Isomeric SMILES

CCO[C@@H]1COCC[C@@H]1N.Cl

Canonical SMILES

CCOC1COCCC1N.Cl

Origin of Product

United States

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